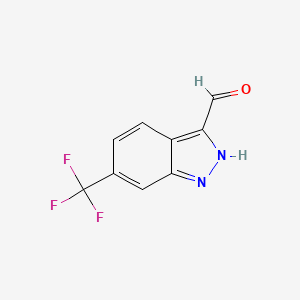

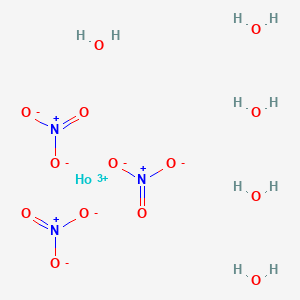

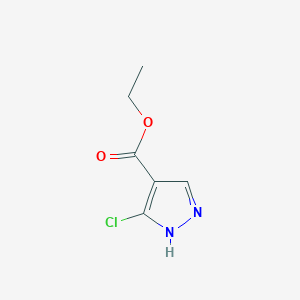

![molecular formula C9H13NO B1593381 3-[(Dimethylamino)methyl]phenol CAS No. 60760-04-5](/img/structure/B1593381.png)

3-[(Dimethylamino)methyl]phenol

Descripción general

Descripción

3-[(Dimethylamino)methyl]phenol, also known as 3-Dimethylaminophenol, is a chemical compound with the molecular formula C9H13NO . It appears as needles (from ligroin) or a dark gray solid .

Synthesis Analysis

The synthesis of 3-[(Dimethylamino)methyl]phenol involves the addition of a 48% dimethylamine aqueous solution to 354g Resorcinol in a 2L autoclave. The mixture is then heated to 200°C until the reaction is complete. After cooling, the material is transferred to a 5L four-hole bottle, where 1150g of 26% industrial lye is slowly added while stirring .Molecular Structure Analysis

The molecular structure of 3-[(Dimethylamino)methyl]phenol can be represented by the InChI code: InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 . This indicates that the compound consists of a phenol group with a dimethylamino methyl group attached to it.Physical And Chemical Properties Analysis

3-[(Dimethylamino)methyl]phenol has a molecular weight of 151.21 g/mol . It is a white to off-white solid at room temperature . The compound is stored in a refrigerator to maintain its stability .Aplicaciones Científicas De Investigación

Electrochemical Oxidation and Sensor Applications

3-[(Dimethylamino)methyl]phenol has been explored for its potential in electrochemical applications, notably in the modification of electrodes for the oxidation of reduced nicotinamide adenine dinucleotide (NADH). A study demonstrated the use of a phenothiazine derivative, chemically modified onto a graphite electrode, facilitating the electrocatalytic oxidation of NADH. This modification showcased enhanced stability and sensitivity in alkaline solutions, suggesting potential for NADH sensor applications in various biochemical and medical fields (Persson, 1990).

Environmental and Biological Impacts

Research has also delved into the environmental presence and biological impact of 3-(Dimethylamino)phenol, examining its behavior as a transformation product of ureic herbicides. The substance was found to induce oxidative stress in human erythrocytes in vitro, altering cell morphology and the activity of various antioxidative enzymes. These findings highlight the compound's potential environmental health implications and its role in oxidative stress pathways (Bukowska, Michałowicz, & Duda, 2007).

Metal Complex Synthesis and Catalysis

In the realm of inorganic chemistry, 3-[(Dimethylamino)methyl]phenol serves as a crucial ligand in synthesizing metal complexes with significant catalytic and structural properties. For instance, studies have synthesized various metal phenolates, revealing their solid-state structures and potential applications in catalysis and material science. Such research underscores the compound's versatility and utility in developing new materials and catalysts (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek, & Boersma, 1993).

Polymer and Material Science

3-[(Dimethylamino)methyl]phenol's derivatives have been investigated for their role in synthesizing novel polymers and materials. A study focused on creating a water-soluble thermo-sensitive resin with tertiary amine oxide substituents, demonstrating the resin's potential in thermal laser imaging applications. Such research illustrates the compound's broad applicability in creating innovative materials with unique thermal and solubility properties (Li An, Yu, Pu, & Zhongxiao Li, 2015).

Propiedades

IUPAC Name |

3-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMWGMZZNGHVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275010 | |

| Record name | 3-(dimethylaminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]phenol | |

CAS RN |

60760-04-5 | |

| Record name | 3-(dimethylaminomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

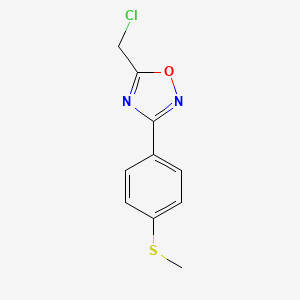

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)

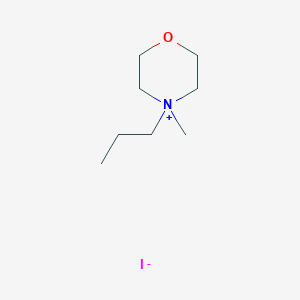

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)

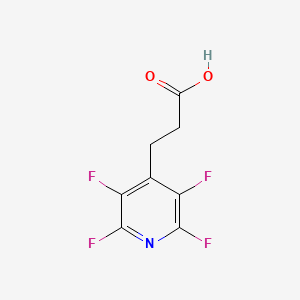

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)

![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)